

Comparison of Tofacitinib metabolite profiles in healthy volunteers versus rheumatoid arthritis patients

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Compound of Interest

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Tofacitinib Metabolism: A Comparative Analysis in Healthy Volunteers and Rheumatoid Arthritis Patients

A comprehensive guide for researchers and drug development professionals on the metabolic profiles of tofacitinib, detailing comparative pharmacokinetics, experimental methodologies, and relevant biological pathways.

This guide provides a detailed comparison of the metabolite profiles of tofacitinib in healthy volunteers versus patients with rheumatoid arthritis (RA). While direct comparative studies on the quantitative profiles of tofacitinib's metabolites are not extensively available in published literature, this document synthesizes known pharmacokinetic data of the parent drug in both populations and detailed metabolic information from studies in healthy individuals. This information allows for an inferential understanding of potential metabolic differences.

Pharmacokinetic Profile Comparison

Tofacitinib, an oral Janus kinase (JAK) inhibitor, undergoes rapid absorption and elimination.^[1] Its metabolism is primarily hepatic, with a smaller portion of the drug excreted unchanged by the kidneys.^{[1][2]} The following tables summarize the key pharmacokinetic parameters of tofacitinib in both healthy volunteers and patients with rheumatoid arthritis.

Table 1: Pharmacokinetic Parameters of Tofacitinib in Healthy Volunteers vs. Rheumatoid Arthritis Patients

Parameter	Healthy Volunteers	Rheumatoid Arthritis Patients	Reference
Time to Peak Concentration (Tmax)	~0.5 - 1 hour	Not specified, but expected to be similar	[1]
Terminal Half-life (t _{1/2})	~3 hours	~3 hours	[1][3]
Apparent Clearance (CL/F)	~34.9 L/h	~18.4 L/h	[1]
Metabolism	~70% Hepatic	~70% Hepatic	[1][4]
Renal Excretion (unchanged drug)	~30%	~30%	[1][4]

Table 2: Contribution of CYP Enzymes to Tofacitinib Metabolism in Healthy Volunteers

Enzyme	Contribution to Clearance	Reference
CYP3A4	~55%	[1]
CYP2C19	~15%	[1]

The most significant observed difference in the pharmacokinetics of tofacitinib between healthy volunteers and RA patients is the lower apparent clearance of the drug in the patient population. This suggests that the overall metabolism and/or excretion of tofacitinib is slower in individuals with rheumatoid arthritis, which could potentially lead to higher systemic exposure.

Tofacitinib Metabolite Profile in Healthy Volunteers

A detailed study in healthy male subjects using ¹⁴C-labeled tofacitinib provided a comprehensive overview of its metabolic fate. Following a single oral dose, the majority of the circulating radioactivity in plasma (69.4%) was attributed to the unchanged parent drug, tofacitinib.[1][2] All identified metabolites were considered minor, with each accounting for less than 10% of the total circulating radioactivity.[1][2]

Table 3: Tofacitinib and its Metabolites in Plasma of Healthy Volunteers

Component	Percentage of Total Circulating Radioactivity	Reference
Tofacitinib (Parent Drug)	69.4%	[1]
All Individual Metabolites	<10% each	[1]

While specific quantitative data for each metabolite in RA patients is not available, the primary metabolic pathways are expected to be the same as in healthy individuals. The observed lower clearance in RA patients may imply a reduced rate of metabolite formation, but without direct measurement, the relative proportions of these minor metabolites remain unknown in this population.

Experimental Protocols

The following methodologies are based on the pivotal study conducted in healthy volunteers to characterize the metabolism of tofacitinib.

Human Metabolism Study Design

- Subjects: Healthy male volunteers.
- Dosing: Administration of a single oral dose of 50 mg of ¹⁴C-labeled tofacitinib.[1]
- Sample Collection: Collection of blood, urine, and feces at predetermined time points to measure radioactivity and identify metabolites.[2]

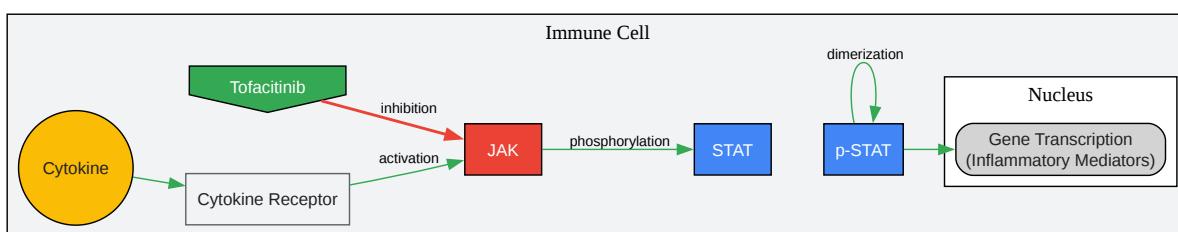
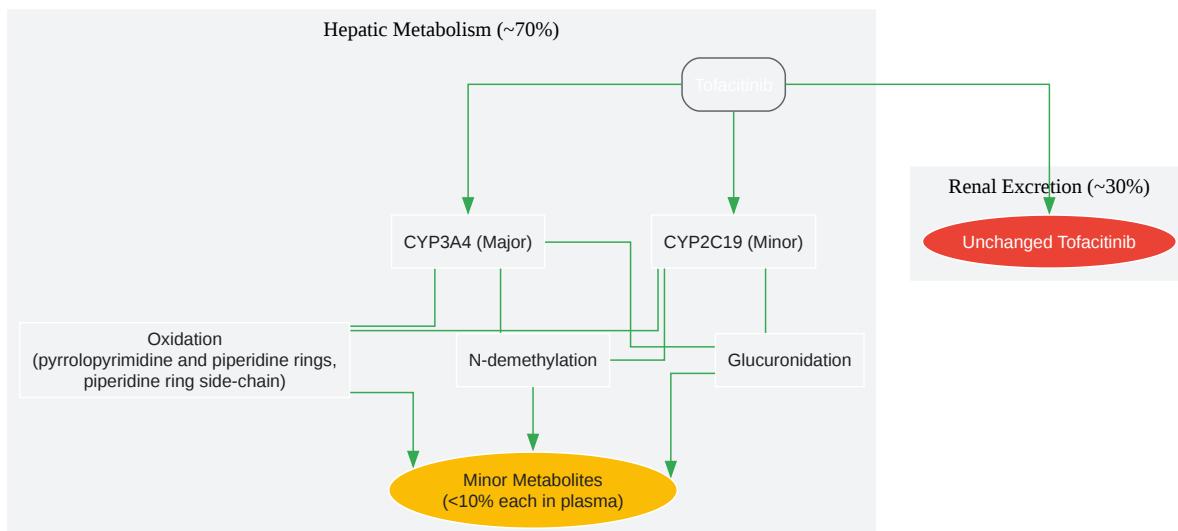
Sample Analysis

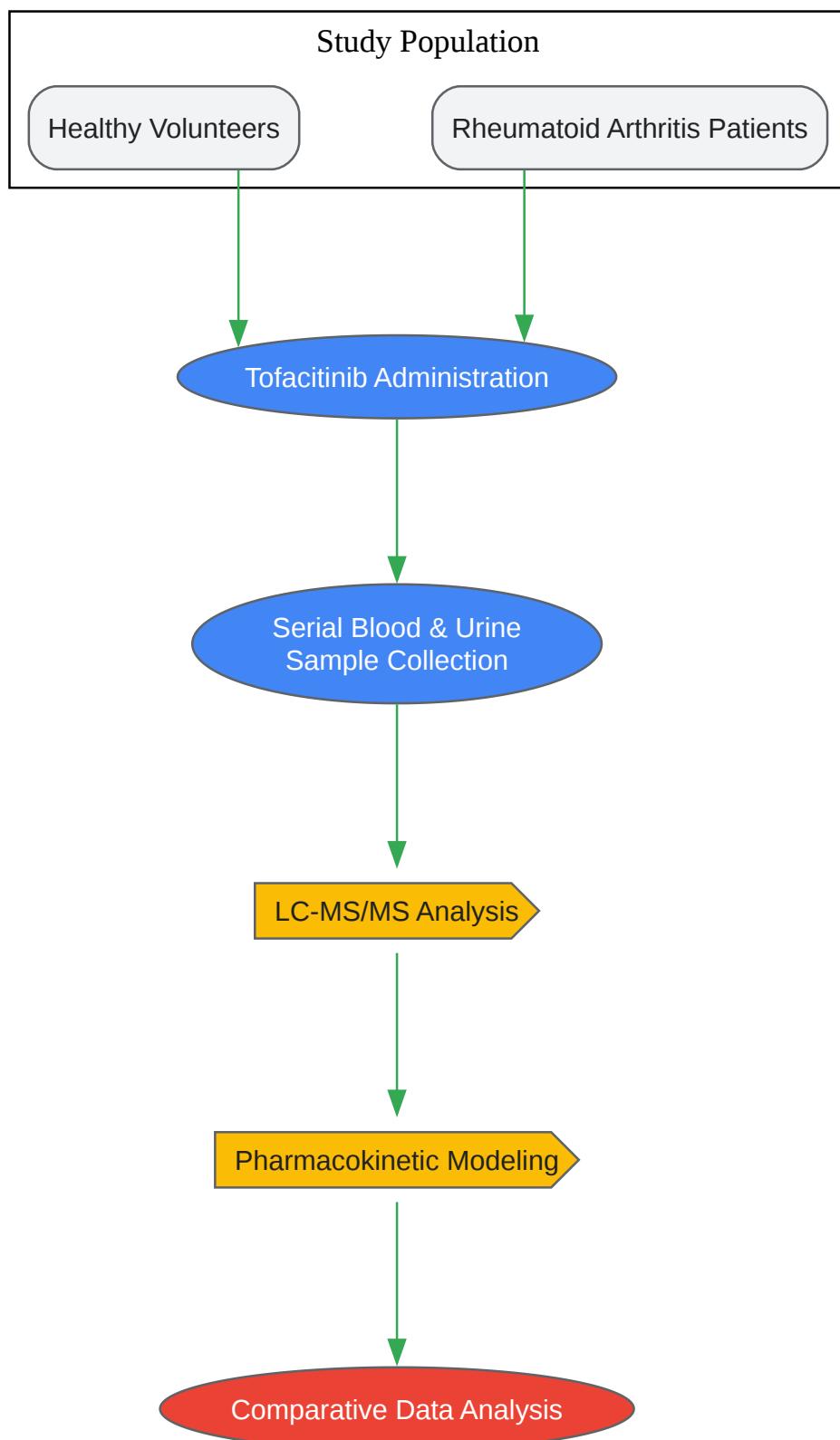
- Quantification of Radioactivity: Total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting.
- Metabolite Profiling: Plasma, urine, and feces samples are profiled for metabolites using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[2]

- Metabolite Identification: The structural identification of metabolites is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Metabolic Pathways and Signaling

The metabolism of tofacitinib primarily involves oxidation and N-demethylation, catalyzed by CYP3A4 and CYP2C19 enzymes in the liver. The resulting metabolites are then further processed for excretion.



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